molecular formula C21H42NNaO2 B081415 Sodium N-octadecyl-beta-alaninate CAS No. 14356-62-8

Sodium N-octadecyl-beta-alaninate

Cat. No.: B081415
CAS No.: 14356-62-8
M. Wt: 363.6 g/mol
InChI Key: FCQJBGMBPQLHOJ-UHFFFAOYSA-M
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Description

Sodium N-octadecyl-beta-alaninate is a sodium salt derived from beta-alanine, an amino acid with the amino group attached to the beta-carbon. Structurally, it consists of a long-chain octadecyl (C18) group bonded to the nitrogen of beta-alanine, followed by a carboxylate group neutralized by sodium. This amphiphilic structure grants it surfactant properties, enabling applications in detergents, emulsifiers, and industrial formulations where stable micelle formation and interfacial activity are critical .

Properties

CAS No.

14356-62-8

Molecular Formula

C21H42NNaO2

Molecular Weight

363.6 g/mol

IUPAC Name

sodium;3-(octadecylamino)propanoate

InChI

InChI=1S/C21H43NO2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-20-18-21(23)24;/h22H,2-20H2,1H3,(H,23,24);/q;+1/p-1

InChI Key

FCQJBGMBPQLHOJ-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCCCCCCNCCC(=O)[O-].[Na+]

Isomeric SMILES

CCCCCCCCCCCCCCCCCCNCCC(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCCCCNCCC(=O)[O-].[Na+]

Other CAS No.

14356-62-8

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Sodium N-octadecyl-beta-alaninate with structurally related sodium-beta-alaninate derivatives, focusing on molecular features, solubility, and applications.

Table 1: Structural and Functional Comparison of Sodium Beta-Alaninate Derivatives

Compound Name CAS Molecular Formula Key Substituents Properties/Applications
This compound* Not provided C₂₁H₄₁NO₃Na Octadecyl (C18, saturated) High lipophilicity; surfactant
Sodium N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-beta-alaninate 70521-74-3 C₁₇H₃₄NO₄Na Hydroxydodecyl (C12), hydroxyethyl Enhanced hydrophilicity; lower CMC
Disodium N-(2-carboxylatoethyl)-N-9-octadecenyl-beta-alaninate 93982-27-5 C₂₄H₄₃NNa₂O₄ Carboxylatoethyl, octadecenyl (C18, unsaturated) Higher solubility; unsaturated chain
N-(2-Carboxyethyl)-N-(1-oxooctadecyl)-beta-alanine 50695-81-3 C₂₄H₄₅NO₅ Oxooctadecyl (C18, ketone) Potential chelating agent; acidic

*Note: this compound is inferred based on structural analogs.

Key Comparisons

Alkyl Chain Length and Saturation this compound’s saturated C18 chain enhances hydrophobicity, making it ideal for forming rigid micelles in nonpolar environments. In contrast, Disodium N-(2-carboxylatoethyl)-N-9-octadecenyl-beta-alaninate (CAS 93982-27-5) contains an unsaturated C18 chain, reducing melting points and improving solubility in polar solvents . The shorter hydroxydodecyl (C12) chain in Sodium N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-beta-alaninate (CAS 70521-74-3) lowers lipophilicity, favoring applications requiring moderate surfactant strength .

Functional Group Modifications

  • Hydroxyethyl and hydroxydodecyl groups in CAS 70521-74-3 introduce hydrogen-bonding capacity, increasing water solubility and reducing critical micelle concentration (CMC) compared to the unsubstituted octadecyl derivative .
  • The carboxylatoethyl group in CAS 93982-27-5 adds anionic charge density, enhancing solubility in aqueous systems and enabling chelation of metal ions .

Applications

  • This compound’s long saturated chain suits heavy-duty detergents and lubricants.
  • CAS 70521-74-3’s hydroxylated structure may be preferred in cosmetics or pharmaceuticals for mildness .
  • CAS 93982-27-5’s unsaturated chain and carboxylatoethyl group make it suitable for emulsion polymerization or as a dispersant .

Research Findings and Implications

  • Thermal Stability : Saturated alkyl chains (e.g., octadecyl) improve thermal stability, whereas unsaturated analogs (e.g., octadecenyl) degrade faster at elevated temperatures .
  • Solubility : Hydrophilic substituents (e.g., hydroxyl, carboxylatoethyl) reduce aggregation in water, as seen in CAS 70521-74-3 and 93982-27-5 .
  • Environmental Impact : Longer alkyl chains (C18) may raise biodegradability concerns compared to shorter-chain derivatives .

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